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Cat. No.: B1522708 Get Quote

The field of organic chemistry has been profoundly impacted by the versatility of boronic acids.

[1][2] Since the pioneering work of Edward Frankland in 1860, who first prepared and isolated a

boronic acid, these organoboron compounds have evolved from chemical curiosities to

indispensable tools in modern synthesis.[3] Their stability, low toxicity, and diverse reactivity

have established them as crucial building blocks in the creation of complex molecules.[2][3]

Arylboronic acids, in particular, are celebrated for their role in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in

pharmaceutical and materials science research.[2][4]

In recent years, a growing interest has developed in multifunctional boronic acids, molecules

that possess one or more additional reactive groups.[5][6] These compounds offer chemists a

powerful platform for constructing intricate molecular architectures and advanced materials. 4-
Boronophthalic acid, systematically named 4-(dihydroxyboranyl)benzene-1,2-dicarboxylic

acid, is a prime example of such a bifunctional molecule. It uniquely combines the reactivity of

an arylboronic acid with the versatile chemistry of a phthalic acid moiety. This guide provides a

comprehensive overview of 4-boronophthalic acid, from its fundamental properties and

synthesis to its established and potential applications for researchers, scientists, and drug

development professionals.
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4-Boronophthalic acid (CAS: 1072946-35-0) is an aromatic compound featuring a benzene

ring substituted with a boronic acid group [-B(OH)₂] at position 4 and two carboxylic acid

groups [-COOH] at positions 1 and 2.[7] This unique arrangement of functional groups dictates

its chemical behavior and potential applications.

The boronic acid group acts as a mild Lewis acid, capable of forming reversible covalent bonds

with diols (such as sugars) to create boronate esters.[1][2] This interaction is fundamental to its

use in sensors and stimuli-responsive materials.[8][9] The adjacent carboxylic acid groups

provide sites for esterification, amidation, and polymerization, while also influencing the

molecule's solubility and acidity.

Property Value Source

CAS Number 1072946-35-0 [7]

Molecular Formula C₈H₇BO₆ Derived

Molecular Weight 209.95 g/mol [7]

Purity ≥95% [7]

Synthetic Pathways
While specific literature on the synthesis of 4-boronophthalic acid is not abundant, its

structure lends itself to several established methods for preparing arylboronic acids. The choice

of synthetic route often depends on the availability of starting materials and the desired scale of

the reaction.

One of the most common approaches involves the reaction of an organometallic reagent, such

as a Grignard or organolithium species, with a trialkyl borate.[10] In the case of 4-
boronophthalic acid, this would typically start from a protected 4-halophthalic acid derivative.

A more modern and often preferred method is the palladium-catalyzed cross-coupling reaction

of a haloarene with a diboron reagent, a reaction pioneered by Miyaura.[3] This method

generally offers higher functional group tolerance.
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General synthetic routes to 4-Boronophthalic acid.

Applications in Research and Development
The bifunctional nature of 4-boronophthalic acid opens up a wide range of applications in

medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry and Drug Development
Boronic acids have emerged as a significant class of compounds in drug discovery.[3][11] The

boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or

threonine residues in the active sites of certain proteases, making them potent enzyme

inhibitors.[1] Bortezomib (Velcade®), a dipeptide boronic acid, was the first proteasome

inhibitor approved for cancer therapy and has paved the way for other boron-containing drugs.

[3][11]

4-Boronophthalic acid can serve as a versatile scaffold in drug design:

As a Warhead: The boronic acid moiety can act as the "warhead" that binds to the target

enzyme.

As a Linker: The dicarboxylic acid portion allows for conjugation to other molecules, such as

peptides, antibodies, or polymers, creating bioconjugates for targeted drug delivery.[5][12]
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[13]

As a Modulator: The phthalic acid group can be used to fine-tune the physicochemical

properties of a drug candidate, such as solubility and cell permeability.

Materials Science and Sensors
The ability of boronic acids to reversibly bind with diols is the foundation for their use in "smart"

materials.[8] This interaction is often pH-dependent, allowing for the creation of materials that

respond to changes in their environment.

Glucose Sensing: Phenylboronic acids are widely studied for their ability to bind with

glucose.[8] Hydrogels and polymers incorporating boronic acids can swell or shrink in

response to glucose concentrations, forming the basis for continuous glucose monitoring

systems for diabetes management.[1][14] 4-Boronophthalic acid could be polymerized via

its carboxyl groups to create such glucose-responsive hydrogels.[9]

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes 4-
boronophthalic acid an excellent candidate for use as an organic linker in the synthesis of

MOFs.[15] These crystalline materials have high porosity and surface area, making them

suitable for gas storage, separation, and catalysis. The incorporation of a boronic acid group

into the MOF structure could allow for post-synthetic modification or the development of

MOF-based sensors.

4-Boronophthalic Acid -B(OH)₂

Cyclic Boronate Ester B-O-C

+

Diol (e.g., Glucose) -OH, -OH  

2 H₂O⇌
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Reversible formation of a boronate ester with a diol.
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As a bifunctional building block, 4-boronophthalic acid offers significant potential in the

synthesis of complex organic molecules. The two distinct functional groups can be reacted

sequentially and selectively.

Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed

cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[2][4]

Further Functionalization: The carboxylic acid groups can be converted into a variety of other

functional groups, such as esters, amides, or acid chlorides, allowing for the construction of

more complex structures.

Experimental Protocols
The following protocols are representative examples of how 4-boronophthalic acid might be

synthesized and utilized. These are intended as a guide and may require optimization based on

specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of 4-Boronophthalic Acid via
Miyaura Borylation
This protocol describes a plausible synthesis starting from 4-iodophthalic acid. The carboxylic

acid groups are first protected as esters to prevent side reactions.

Step 1: Protection of Carboxylic Acids (Esterification)

Suspend 4-iodophthalic acid (1 equivalent) in methanol (10 volumes).

Add concentrated sulfuric acid (0.1 equivalents) dropwise.

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

Cool the reaction to room temperature and remove the methanol under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl

4-iodophthalate.
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Step 2: Miyaura Borylation

To a solution of dimethyl 4-iodophthalate (1 equivalent) in a suitable solvent like 1,4-dioxane,

add bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents).

Add a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) and a base like potassium acetate

(3 equivalents).

Degas the mixture by bubbling argon through it for 15 minutes.

Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor by GC-MS or LC-MS.

After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

Concentrate the filtrate and purify by column chromatography to obtain the protected

boronate ester.

Step 3: Deprotection (Hydrolysis)

Dissolve the purified boronate ester in a mixture of THF and water.

Add an excess of lithium hydroxide (LiOH) (3-4 equivalents).

Stir at room temperature for 4-8 hours.

Acidify the mixture to pH 1-2 with cold 1M HCl.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to

yield 4-boronophthalic acid as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling using 4-
Boronophthalic Acid
This protocol outlines a typical cross-coupling reaction with an aryl bromide.
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In a reaction vessel, combine 4-boronophthalic acid (1.2 equivalents), the aryl bromide (1

equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or

K₂CO₃, 2-3 equivalents).

Add a solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane)

and water.

Degas the mixture with argon for 15-20 minutes.

Heat the reaction to 80-110 °C with vigorous stirring for 2-12 hours. Monitor the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Add water and extract the product with an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1522708?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Boronophthalic acid stands as a compelling example of a bifunctional chemical building

block with significant untapped potential. Its unique combination of a reactive boronic acid and

a versatile dicarboxylic acid moiety provides a gateway to novel applications across multiple

scientific disciplines. For medicinal chemists, it offers a scaffold for developing targeted

therapeutics and bioconjugates. For materials scientists, it is a promising component for

creating advanced sensors, responsive polymers, and functional metal-organic frameworks. As

synthetic methodologies continue to advance, the accessibility and utility of molecules like 4-
boronophthalic acid will undoubtedly grow, empowering researchers to address complex

challenges in medicine, technology, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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